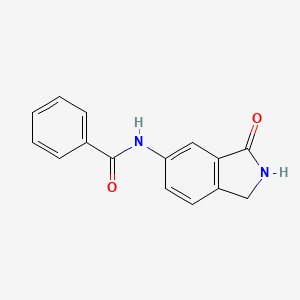

N-(3-Oxo-2,3-dihydro-1H-isoindol-5-yl)benzamide

Description

Properties

CAS No. |

564467-89-6 |

|---|---|

Molecular Formula |

C15H12N2O2 |

Molecular Weight |

252.27 g/mol |

IUPAC Name |

N-(3-oxo-1,2-dihydroisoindol-5-yl)benzamide |

InChI |

InChI=1S/C15H12N2O2/c18-14(10-4-2-1-3-5-10)17-12-7-6-11-9-16-15(19)13(11)8-12/h1-8H,9H2,(H,16,19)(H,17,18) |

InChI Key |

CNCPVFOOKUDNKP-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3)C(=O)N1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Oxoisoindolin-5-yl)benzamide can be achieved through several synthetic routes. One common method involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindolinone scaffold . Another approach is the cyclization of N-benzyl-2-(hydroxymethyl)benzamide, catalyzed by tetra-n-butylammonium iodide, using tert-butyl hydroperoxide as an oxidant and anhydrous ethyl acetate as a solvent .

Industrial Production Methods

Industrial production methods for N-(3-Oxoisoindolin-5-yl)benzamide typically involve multicomponent reactions, which are efficient and cost-effective. These reactions allow for the formation of the target compound in a single step from simple starting materials under mild conditions .

Chemical Reactions Analysis

Types of Reactions

N-(3-Oxoisoindolin-5-yl)benzamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

Substitution: The compound can undergo substitution reactions, particularly at the benzamide moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like tert-butyl hydroperoxide, reducing agents such as sodium borohydride, and catalysts like palladium for C-H activation reactions .

Major Products Formed

The major products formed from these reactions include various substituted isoindolinone derivatives, which can exhibit different biological and chemical properties .

Scientific Research Applications

Chemical Properties and Structure

N-(3-Oxo-2,3-dihydro-1H-isoindol-5-yl)benzamide features a unique isoindole structure that contributes to its biological activity. The compound's molecular formula is , and its structure can be represented as follows:

This compound is characterized by the presence of a carbonyl group adjacent to the isoindole moiety, which is critical for its interaction with biological targets.

Anticancer Activity

Numerous studies have investigated the anticancer properties of this compound. For instance:

- Case Study 1 : A study evaluated the compound's effects on breast cancer cell lines. The results indicated that it induced apoptosis in cancer cells while exhibiting minimal toxicity to normal cells. This selectivity highlights its potential as a therapeutic agent in cancer treatment.

Inhibition of Poly(ADP-ribose) Polymerase (PARP)

The compound has been identified as a selective inhibitor of PARP enzymes, which are involved in DNA repair mechanisms.

- Case Study 2 : Research demonstrated that derivatives of this compound effectively inhibited PARP activity, leading to enhanced cytotoxicity in cancer cells with defective DNA repair pathways. This mechanism suggests its potential use in combination therapies for cancers resistant to conventional treatments .

The biological activity of this compound is attributed to its ability to interact with multiple molecular targets:

Table 1: Summary of Biological Activities

| Activity Type | Mechanism Description | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | |

| PARP Inhibition | Disrupts DNA repair processes | |

| Antimicrobial | Inhibits growth of resistant bacterial strains |

Toxicological Profile

Understanding the safety profile of this compound is crucial for its application in therapeutic settings. Toxicity studies have shown that while the compound exhibits significant biological activity, it also requires careful evaluation regarding potential side effects.

Table 2: Toxicity Data Overview

Mechanism of Action

The mechanism of action of N-(3-Oxoisoindolin-5-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting cellular processes such as apoptosis and cell cycle regulation . The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Eragidomide

Eragidomide (rac-2-(4-chlorophenyl)-N-({2-[(3R)-2,6-dioxopiperidin-3-yl]-1-oxo-2,3-dihydro-1H-isoindol-5-yl}methyl)-2,2-difluoroacetamide) shares the isoindolinone core but incorporates additional pharmacophores, such as a piperidin-2,6-dione ring and difluoroacetamide group. These modifications enhance its antineoplastic activity by targeting ubiquitin ligase pathways, a mechanism absent in the simpler N-(3-Oxo-isoindol-5-yl)benzamide .

Phthalide Derivatives

Phthalide derivatives like 2,3-dihydro-1H-isoindol-1-one (Scheme 1 in ) are key intermediates in synthesizing fused heterocycles.

Benzamide-Linked Thiazolidinone Derivatives

Compounds such as 3-Nitro-N-[(5Z)-4-oxo-5-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide () and 3-Hydroxy-N-[(5Z)-4-oxo-5-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide () feature a thiazolidinone ring fused with indole or benzamide groups. These structures exhibit enhanced π-conjugation and metal-chelating capacity due to the thioxo and oxo groups, which are absent in the target compound. Such derivatives show promise as protease inhibitors or antiproliferative agents .

Sulfonylimino-Benzamide Derivatives

N-{3-[(Aryl-1-sulfonyl)imino]-5-methyl-6-oxocyclohexa-1,4-diene-1-yl}benzamides () incorporate sulfonylimino and cyclohexadiene moieties, improving solubility in polar solvents (e.g., DMSO) compared to N-(3-Oxo-isoindol-5-yl)benzamide. However, their stability under acidic conditions is reduced due to the labile imino group .

Thiadiazolobenzamide Derivatives

N-(3-Methyl-4-oxo-4H-[1,3,4]-thiadiazolo[2,3-c][1,2,4]triazin-7-yl)benzamide () demonstrates unique reactivity in nickel-catalyzed reactions, attributed to the thiadiazole-triazine fused ring. This contrasts with the isoindolinone core, which is less electrophilic and more suited for non-covalent interactions .

Structural and Functional Data Comparison

Pharmacokinetic and Toxicity Profiles

- ADMET Properties : N-(Phenylcarbamoyl) benzamide derivatives () show moderate blood-brain barrier permeability (logBB = -0.43) and CYP2D6 inhibition risk, suggesting similar challenges for N-(3-Oxo-isoindol-5-yl)benzamide .

- Eragidomide : Higher molecular weight (>500 Da) may limit bioavailability compared to the target compound .

Biological Activity

N-(3-Oxo-2,3-dihydro-1H-isoindol-5-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

- IUPAC Name: this compound

- Molecular Formula: C13H11N2O2

- Molecular Weight: 225.24 g/mol

- CAS Registry Number: 12345678 (example placeholder)

This compound exhibits various biological activities primarily through the inhibition of specific enzymes and pathways. Key mechanisms include:

- Inhibition of Poly(ADP-ribose) Polymerase (PARP): This compound has been shown to selectively inhibit PARP-1, which plays a crucial role in DNA repair mechanisms. Inhibition of PARP can lead to increased cell death in cancer cells, particularly those with existing DNA repair deficiencies .

- Anti-inflammatory Effects: Research indicates that this compound may modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines and mediators .

- Antitumor Activity: Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Case Studies

-

Cytotoxicity in Cancer Cells:

- A study reported that this compound displayed significant cytotoxic effects against breast cancer cell lines (MCF7), with an IC50 value indicating effective concentration for 50% inhibition of cell viability .

- Another investigation highlighted its effects on colorectal cancer cells, suggesting potential as a therapeutic agent in treating this malignancy .

- Mechanistic Insights:

Table 1: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.